molecular formula C39H67ClO4 B13851690 rac-1,2-Dilinoleoyl-3-chloropropanediol-d5

rac-1,2-Dilinoleoyl-3-chloropropanediol-d5

Cat. No.: B13851690
M. Wt: 640.4 g/mol
InChI Key: DRJDHVCKVJFJLH-JTAZZAPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound’s molecular formula is C39H62D5ClO4, and it has a molecular weight of 640.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 typically involves the esterification of linoleic acid with a deuterium-labeled chloropropanediol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with various enzymes and receptors. The compound’s molecular targets include enzymes involved in lipid metabolism, such as lipases and desaturases .

Comparison with Similar Compounds

Similar Compounds

    rac-1,2-Dioleoyl-3-chloropropanediol-d5: Similar structure but with oleic acid instead of linoleic acid.

    rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid instead of linoleic acid.

    rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5: Features palmitic acid instead of linoleic acid.

Uniqueness

rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is unique due to its linoleic acid moiety, which is a polyunsaturated fatty acid. This makes it particularly useful in studies involving polyunsaturated lipid metabolism and its effects on cellular processes .

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

640.4 g/mol

IUPAC Name

[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D

InChI Key

DRJDHVCKVJFJLH-JTAZZAPCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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